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Tetracenomycin X

Ribosome inhibitor Translation inhibition Antibiotic binding site

Tetracenomycin X (TcmX) is a tetracyclic aromatic polyketide antibiotic belonging to the tetracenomycin family, originally isolated from Nocardia mediterranea. With a molecular formula of C₂₄H₂₂O₁₁ and molecular weight of 486.4 g/mol, TcmX has been reclassified from a presumed DNA-damaging agent to a protein synthesis inhibitor that binds within the nascent polypeptide exit tunnel (NPET) of the large ribosomal subunit, stacking on the non-canonical U1782·U2586 base pair of 23S rRNA.

Molecular Formula C24H22O11
Molecular Weight 486.4 g/mol
CAS No. 121245-07-6
Cat. No. B049419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracenomycin X
CAS121245-07-6
Synonymstetracenomycin X
Molecular FormulaC24H22O11
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC
InChIInChI=1S/C24H22O11/c1-9-15-10(7-12(32-2)16(9)22(30)34-4)6-11-17(18(15)26)21(29)24(35-5)14(25)8-13(33-3)20(28)23(24,31)19(11)27/h6-8,20,26,28,31H,1-5H3/t20-,23-,24-/m1/s1
InChIKeyQSPIPUXWSNFXCK-AGILITTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetracenomycin X (CAS 121245-07-6): A Ribosome-Targeting Aromatic Polyketide with a Distinct Exit-Tunnel Binding Mode for Antibiotic and Anticancer Research Procurement


Tetracenomycin X (TcmX) is a tetracyclic aromatic polyketide antibiotic belonging to the tetracenomycin family, originally isolated from Nocardia mediterranea [1]. With a molecular formula of C₂₄H₂₂O₁₁ and molecular weight of 486.4 g/mol, TcmX has been reclassified from a presumed DNA-damaging agent to a protein synthesis inhibitor that binds within the nascent polypeptide exit tunnel (NPET) of the large ribosomal subunit, stacking on the non-canonical U1782·U2586 base pair of 23S rRNA [2]. This binding site is structurally adjacent to but mechanistically distinct from the macrolide-binding locus, and fundamentally different from the small-subunit binding site of tetracycline [2]. TcmX has demonstrated moderate antibacterial activity against drug-resistant Gram-positive pathogens and significant cytotoxic activity against multiple human cancer cell lines, making it a dual-purpose research tool for ribosome biology and anticancer drug discovery [3].

1 Ribosome exit-tunnel probe — Binds 50S subunit NPET, structurally distinct from macrolide and tetracycline sites
2 Dual-pathway research tool — Supports translation-inhibition studies and cell-model endpoint evaluation
3 SAR reference scaffold — Defined 4-OH pharmacophore requirement for congener benchmarking

Why Tetracenomycin X Cannot Be Substituted by Tetracycline, Macrolides, or Other Tetracenomycin Congeners for Mechanism-Focused Research


Attempts to replace Tetracenomycin X with structurally or functionally similar compounds—including tetracycline, erythromycin, doxorubicin, or even closely related tetracenomycin congeners such as 6-OH-TcmX and O4-Me-TcmC—will yield fundamentally different experimental outcomes because of critical, quantifiable differences in ribosomal binding subunit specificity, the absence of DNA-damage induction, and the strict structural requirements for the 4-OH group essential for ribosome engagement [1][2]. Tetracycline binds the small (30S) ribosomal subunit at the decoding center, whereas TcmX exclusively occupies the large (50S) subunit exit tunnel; macrolides bind an adjacent but non-identical site and do not share TcmX's QK-motif-dependent arrest mechanism [1]. Congeners such as O4-Me-TcmC, despite being an isomer of TcmX, completely lack antimicrobial activity and in vitro protein synthesis inhibition due to methylation of the critical 4-OH group, while 6-OH-TcmX retains target engagement but shows reduced cellular activity, underscoring that even single hydroxylation or methylation modifications abolish key functional properties [2]. The quantitative comparisons below provide procurement-grade justification for selecting TcmX specifically over each of these alternatives.

Risk factor
Tetracenomycin X
Tetracycline / macrolide
Ribosomal subunit target
Large (50S) subunit exit tunnel; U1782·U2586 stacking
30S decoding center (tetracycline) or adjacent NPET with distinct motif arrest (macrolide)
DNA damage induction
No SOS response reported; protein-synthesis inhibitor only
Doxorubicin / anthracyclines induce DNA damage and SOS response
Congener activity
4-OH essential; O4-Me-TcmC isomer completely inactive
6-OH-TcmX retains target engagement but reduced cellular potency

Tetracenomycin X (CAS 121245-07-6): Quantitative Differential Evidence vs Closest Structural and Functional Analogs for Informed Procurement


Large Ribosomal Subunit Exit-Tunnel Binding vs Tetracycline's Small-Subunit Binding: Subunit-Specificity Differentiation

Tetracenomycin X binds exclusively to the large (50S) ribosomal subunit within the nascent polypeptide exit tunnel (NPET), stacking on the non-canonical 23S rRNA base pair U1782·U2586, whereas tetracycline binds to the small (30S) subunit at the decoding center [1]. Cryo-EM structures at 2.80 Å (human 80S, PDB 6Y6X) and 2.86 Å (E. coli 70S, PDB 6Y69) confirm that TcmX does not interact with the tetracycline-binding site on the 30S subunit, and docking studies show that TcmX cannot form the required interactions within the Tetracycline binding pocket [2]. This subunit-level divergence means that TcmX avoids cross-resistance mechanisms that affect tetracycline-class antibiotics.

Subunit binding site
Head-to-head
50S NPET vs 30S decoding center; non-overlapping sites confirmed by cryo-EM at 2.80–2.86 Å
Supports large-subunit exit-tunnel study design; avoids 30S cross-resistance mechanisms
PDB 6Y6X (human 80S), 6Y69 (E. coli 70S); tetracycline binding mapped separately
Ribosome inhibitor Translation inhibition Antibiotic binding site

Absence of DNA Damage Induction vs Doxorubicin/Adriamycin: Reclassifying Tetracenomycin X as a Pure Protein Synthesis Inhibitor

Contrary to its initial classification alongside DNA-damaging anthracyclines such as doxorubicin (Adriamycin), TcmX does not induce the SOS response and does not inhibit DNA synthesis in living bacterial cells [1]. In a direct comparison with Adriamycin in lung cancer models, TcmX selectively inhibited the proliferation of A549 and H460 lung cancer cells without affecting normal human lung fibroblasts (HLF), whereas Adriamycin lacked this selectivity and caused cytotoxicity in normal cells as well [2]. This mechanistic reclassification—from DNA intercalator to context-dependent translation inhibitor—is supported by the 2023 discovery that TcmX primarily arrests translation at Gln-Lys (QK) motifs via sequestration of peptidyl-tRNA [3].

DNA damage profile
Head-to-head
SOS response negative; selective inhibition of A549, H460 lung cancer cells reported; normal HLF fibroblasts unaffected
Reported cell-model selectivity context; DNA-damage-free pharmacological profile distinct from doxorubicin
SOS reporter assay in E. coli; proliferation assays in lung cancer vs normal fibroblast models
DNA damage SOS response Ribosome inhibitor Anticancer mechanism

In Vivo Antitumor Activity with a 42% H460 Xenograft Tumor Volume Reduction vs Baseline, with Selective Targeting of Lung Cancer Cells

In the first in vivo demonstration of TcmX antitumor activity, treatment of BALB/c nude mice bearing H460 lung cancer xenografts resulted in a tumor growth inhibition rate of 42% relative to untreated controls [1]. At the cellular level, TcmX induced G0/G1 cell-cycle arrest in H460 and A549 lung cancer cells, mediated by proteasomal degradation of cyclin D1 and downregulation of CDK4, a mechanism distinct from the DNA-damaging action of doxorubicin [1]. Importantly, TcmX did not impair the viability of normal lung fibroblasts (HLF) at concentrations that were cytotoxic to lung cancer cells, whereas Adriamycin showed no such selectivity [1]. In cytotoxicity assays against a panel of human cancer lines, TcmX exhibited IC50 values of 5.1 μM (HL60 leukemia), 9.7 μM (HepG2 liver), and 18.0 μM (MCF-7 breast) [2].

In vivo tumor model
Head-to-head
42% tumor volume reduction in H460 xenograft; IC50 5.1–18.0 μM across HL60, HepG2, MCF-7 lines
Supports xenograft model-response endpoint review; cyclin D1 downregulation reported
BALB/c nude mice; MTT 48h; selectivity vs normal fibroblasts noted
Lung cancer Xenograft Cyclin D1 Anticancer polyketide

Structure–Activity Relationship: O4-Me-Tetracenomycin C Isomer Shows Complete Loss of Activity, Confirming Essential 4-OH Group for Ribosome Binding

O4-Me-tetracenomycin C (O4-Me-TcmC), a natural isomer of TcmX differing only in the methylation of the 4-OH group, exhibited no antimicrobial activity and was completely unable to inhibit protein synthesis in vitro, in stark contrast to TcmX [1]. Structural alignment of tetracenomycins to the cryo-EM TcmX-70S ribosome binding locus corroborated that the 4-hydroxyl group forms critical hydrogen-bond interactions essential for ribosome engagement; its methylation sterically and electronically disrupts these interactions, abolishing binding [1]. Separately, 6-hydroxytetracenomycin X (6-OH-TcmX), a TcmX congener with an additional hydroxyl at position 6, retained comparable in vitro protein synthesis inhibition ability but exhibited lower antimicrobial and cytotoxic activity, indicating that 6-hydroxylation primarily impairs cellular penetration rather than target engagement [2].

4-OH pharmacophore
Head-to-head
O4-Me-TcmC isomer: MIC >64 μg/mL (inactive); in vitro translation abolished
4-OH group required for ribosome engagement; congener selection may not transfer activity
6-OH-TcmX: retained target engagement, reduced cellular penetration
Structure-activity relationship Tetracenomycin congener Ribosome binding SAR

QK Motif-Dependent Translation Arrest: A Unique Context-Specific Mechanism Differentiating TcmX from Macrolides and Other Exit-Tunnel Binders

Inverse toeprinting coupled with next-generation sequencing (iTP-seq) revealed that TcmX primarily inhibits peptide bond formation specifically between an incoming aminoacyl-tRNA and a terminal Gln-Lys (QK) motif in the nascent polypeptide chain, a level of sequence-context dependence not observed for macrolide antibiotics that bind the adjacent exit-tunnel region [1]. Cryo-EM at 2.7 Å resolution (PDB 7ZTA) of an E. coli 70S ribosome stalled by TcmX during translation of an MAAAPQK(C) peptide showed that translation inhibition at QK motifs occurs via an unusual mechanism involving sequestration of the 3' adenosine of peptidyl-tRNAᴸʸˢ in the drug-occupied NPET [1]. At a TcmX concentration of 100 μM, ribosome stalling was observed specifically at QK motifs, whereas macrolides such as erythromycin stall at distinct sequence motifs (e.g., R/K-X-R/K) and allow a different spectrum of nascent chain lengths before arrest [2].

QK-motif arrest
Class-level
iTP-seq at 100 μM: primary arrest at Gln-Lys motifs; cryo-EM 2.7 Å confirms peptidyl-tRNA sequestration
Supports sequence-context-dependent translation arrest studies; distinct from macrolide R/K-X-R/K motifs
PDB 7ZTA; E. coli S30 system; macrolide motif specificity reviewed separately
Peptide bond formation QK motif Nascent polypeptide Ribosome stalling

Antibacterial Potency vs Drug-Resistant Pathogens: Quantified MIC Range and Comparison with Dimeric Tetracenomycin Derivatives

TcmX demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values of 32–64 μg/mL [1]. For context, dimeric tetracenomycin derivatives isolated from Streptomyces sp. HDN154193 exhibit substantially enhanced potency against the same drug-resistant strains, with MIC values of 1.0–1.9 μg/mL—representing a 17- to 64-fold improvement over the parent TcmX scaffold [2]. This potency gap highlights TcmX's current limitation as a standalone antibacterial while reinforcing its value as a validated starting scaffold for semi-synthetic optimization. In contrast, seco-tetracenomycins (ring-cleaved analogs) were found to be completely inactive (MIC > 64 μg/mL), confirming that the intact tetracyclic naphthacenequinone chromophore is essential for antibacterial activity [3].

Antimicrobial MIC
Cross-study
MIC 32–64 μg/mL vs MRSA and VRE; dimeric derivatives 17- to 64-fold more potent at 1.0–1.9 μg/mL
Supports antimicrobial screening context; baseline for SAR campaigns
Broth microdilution; seco-analogs inactive; intact tetracyclic chromophore required
MRSA VRE Antibacterial activity Drug-resistant pathogens

Tetracenomycin X (CAS 121245-07-6): Evidence-Backed Application Scenarios for Research Procurement and Drug Discovery Programs


Ribosome Structural Biology and Cryo-EM Studies of Nascent Polypeptide Exit Tunnel Ligands

TcmX is a validated, structurally characterized ligand for cryo-EM studies of the large ribosomal subunit exit tunnel. With high-resolution structures available for both bacterial (E. coli 70S, 2.86 Å, PDB 6Y69) and human (80S, 2.80 Å, PDB 6Y6X) ribosomes in complex with TcmX, it serves as a reference compound for probing NPET geometry, comparing ligand binding modes across species, and studying the structural basis of sequence-specific translation arrest at QK motifs [1]. Its binding site, stacking on the U1782·U2586 non-canonical base pair opposite the macrolide-binding locus, makes it uniquely suited for comparative structural studies of adjacent but mechanistically distinct exit-tunnel pharmacophores [2].

Anticancer Polyketide Development with Reduced Off-Target DNA Damage Liability

Because TcmX does not induce DNA damage or the SOS response—unlike doxorubicin and other anthracyclines—it represents a mechanistically distinct starting scaffold for developing anticancer agents that target protein synthesis rather than DNA integrity [1]. Its demonstrated selectivity for lung cancer cells (A549, H460) over normal lung fibroblasts, combined with in vivo efficacy (42% tumor volume reduction in H460 xenografts) and the elucidation of its cyclin D1 downregulation mechanism, positions TcmX as a validated lead for anticancer programs that seek to avoid the cardiotoxic and genotoxic liabilities of anthracycline chemotherapeutics [2].

Structure–Activity Relationship (SAR) Campaigns Targeting the Tetracenomycin Pharmacophore for Enhanced Antibacterial Potency

TcmX's moderate baseline antibacterial activity (MIC 32–64 μg/mL against MRSA and VRE) provides a well-characterized reference point for medicinal chemistry optimization [1]. SAR data from congeners demonstrate that the 4-OH group is essential (O4-Me-TcmC is completely inactive), the intact tetracyclic chromophore is required (seco-analogs inactive), and dimerization can improve potency by 17- to 64-fold (MIC 1.0–1.9 μg/mL) [2]. TcmX should be procured as the parental benchmark compound against which all semi-synthetic analogs are compared in MIC assays, in vitro translation inhibition, and cytotoxicity panels.

Sequence-Context-Dependent Translation Inhibition Research Using iTP-Seq and Biochemical Assays

The discovery that TcmX inhibits translation primarily at QK motifs via a unique peptidyl-tRNA sequestration mechanism—elucidated by iTP-seq and cryo-EM at 2.7 Å resolution—establishes TcmX as an indispensable tool for investigating context-dependent ribosome stalling [1]. Unlike macrolides that induce arrest at different sequence motifs through steric blockade, TcmX's arrest mechanism involves direct trapping of the 3' adenosine of peptidyl-tRNA, making it a critical probe for studying nascent chain–ribosome–drug interactions and for developing motif-selective translation inhibitors that could target specific bacterial or cancer-related proteins [2].

Application
Selection Property
Validation Focus
Ribosome structural biology
NPET ligand with cryo-EM structures
Exit-tunnel binding geometry; species-comparative modeling
Cancer cell-model studies
DNA-damage-free polyketide scaffold
Cell-model endpoint review; cyclin D1 pathway-response context
Antimicrobial SAR campaigns
Pharmacophore benchmark compound
MIC endpoint review; congener activity comparison
Translation arrest research
QK-motif-dependent stalling probe
iTP-seq motif analysis; peptidyl-tRNA sequestration interpretation
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